molecular formula C10H12FNO B8708579 N-(3-Fluorophenethyl)acetamide

N-(3-Fluorophenethyl)acetamide

Cat. No.: B8708579
M. Wt: 181.21 g/mol
InChI Key: UMOKSUQETXTJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenethyl)acetamide is a fluorinated acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenethyl backbone substituted with a fluorine atom at the meta position of the phenyl ring.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12FNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

UMOKSUQETXTJIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among acetamide derivatives include substituent type (e.g., sulfonamides, halogens, heterocycles) and substitution patterns (meta, para, ortho). These modifications significantly influence biological activity.

Pharmacological Profiles

Fluorinated acetamides often exhibit enhanced potency due to fluorine’s electronegativity and steric effects. For example:

  • Antimicrobial Activity : Compound 47 () showed strong activity against gram-positive bacteria, attributed to the difluorophenyl group enhancing membrane penetration .
  • Anti-cancer Activity : Quinazoline-sulfonyl acetamides (e.g., Compound 38, ) demonstrated IC₅₀ values <10 µM against HCT-1 and MCF-7 cells, likely due to sulfonyl groups interacting with kinase domains .
  • Analgesic Activity : Compound 35 () outperformed paracetamol, possibly due to the piperazinyl sulfonyl group enhancing CNS permeability .

Table 2: Pharmacological Data of Key Acetamides

Compound Activity Model/Assay Potency/Result Reference
Compound 35 Analgesic Inflammatory pain model ED₅₀ = 15 mg/kg
Compound 47 Antimicrobial Gram-positive bacterial strains MIC = 2 µg/mL
WH7 Auxin-like Arabidopsis root growth EC₅₀ = 0.1 µM
Compound 4f () Anti-parasitic pLDH assay (Plasmodium) IC₅₀ = 0.8 µM

Structure-Activity Relationships (SAR)

  • Meta-Substitution : highlights that meta-substituted trichloro-acetamides exhibit distinct crystal packing due to electronic effects, which may correlate with improved solubility and stability in drug design .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce metabolic oxidation compared to chlorine, as seen in fluorostyryl acetamides () retaining activity at lower doses .
  • Sulfonyl vs. Carbonyl : Sulfonamide-containing derivatives () show broader activity spectra, likely due to enhanced hydrogen bonding with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.